
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methylsulfonyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using suitable reagents.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Coupling: Palladium catalysts, bases (e.g., K3PO4, Na2CO3), solvents (e.g., toluene, ethanol)
Major Products
Substitution: Formation of N-substituted derivatives
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Coupling: Formation of biaryl or diaryl derivatives
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methylsulfonyl, and benzyl groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
6-chloro-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
N-benzyl-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the chloro group, which may influence its binding properties and reactivity.
N-benzyl-6-chloropyrimidin-4-amine: Lacks the methylsulfonyl group, which may alter its solubility and chemical stability.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12ClN3O2S |
|---|---|
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
N-benzyl-6-chloro-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O2S/c1-19(17,18)12-15-10(13)7-11(16-12)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
FURLVPJMHPQJPS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


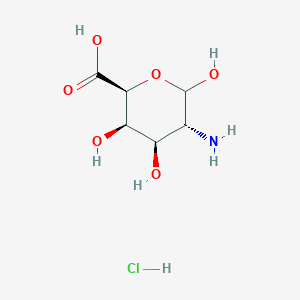
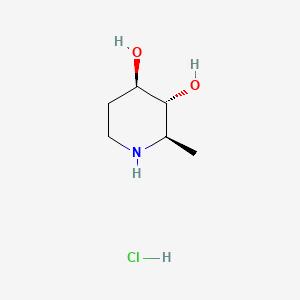

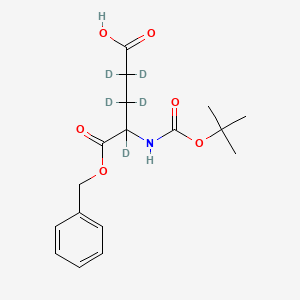
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
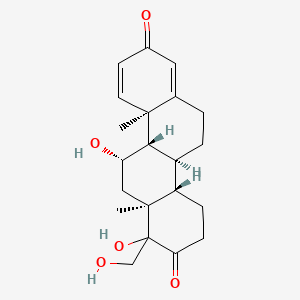
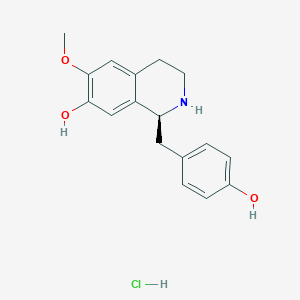
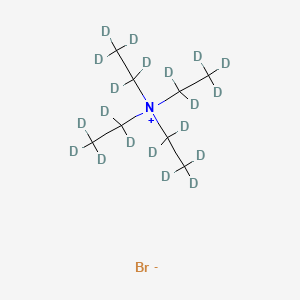
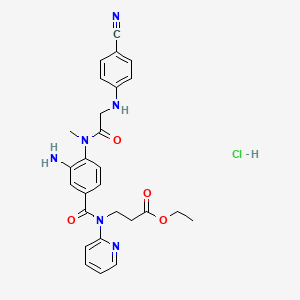
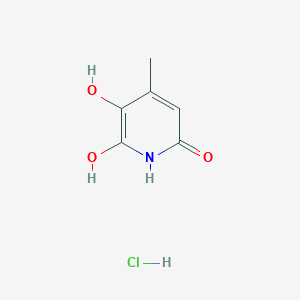

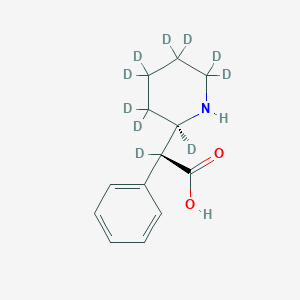
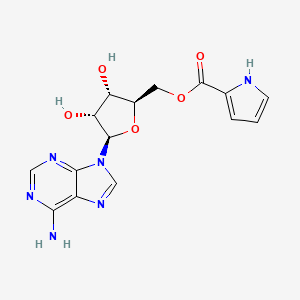
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
